PD-85639

Electrophysiology Patch-Clamp Sodium Channel Pharmacology

Select PD-85639 for reproducible sodium channel studies. Its unique dual-mode Nav1.2 binding (EC50=5nM/3μM) distinguishes it from comparators like NS-7 and sipatrigine. Achieves >95% Nav blockade in 25 min, ideal for baseline subtraction. A high-potency Nav1.5 reference (IC50=46nM), essential for cardiac research. Ensure data integrity with this high-purity, research-use-only tool.

Molecular Formula C23H31N3O
Molecular Weight 365.5 g/mol
CAS No. 149838-21-1
Cat. No. B1679138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-85639
CAS149838-21-1
Synonymsalpha-phenyl-N-(3-(2,6-dimethyl-1-piperizinyl)alpha-propyl)benzeneacetamide
PD 85639
PD-85639
PD85,639
Molecular FormulaC23H31N3O
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CC=C1)(C2=CC(=CC=C2)N3C(CNCC3C)C)C(=O)N
InChIInChI=1S/C23H31N3O/c1-4-13-23(22(24)27,19-9-6-5-7-10-19)20-11-8-12-21(14-20)26-17(2)15-25-16-18(26)3/h5-12,14,17-18,25H,4,13,15-16H2,1-3H3,(H2,24,27)
InChIKeyQNZVKSNHNMBPSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD-85639 (CAS 149838-21-1): Procurement-Grade Voltage-Gated Sodium Channel Blocker with Quantifiable Potency and Kinetics


PD-85639 (PD85,639) is a phenylacetamide-class voltage-gated sodium (Na+) channel blocker . Its core structural features—a diphenylacetic acid moiety linked via a three-carbon spacer to a 2,6-dimethylpiperidine amine—were optimized through systematic structure-activity relationship (SAR) studies for potent Na+ channel inhibition [1]. The compound exhibits dual-mode binding kinetics at Nav1.2 and demonstrates competitive interactions with both local anesthetic and activator binding sites .

Why PD-85639 Cannot Be Directly Substituted with Other Sodium Channel Blockers in Research Protocols


Sodium channel blockers represent a structurally and pharmacologically heterogeneous class where minor molecular modifications produce substantial divergence in potency, subtype selectivity, binding kinetics, and off-target profiles. PD-85639 distinguishes itself through a specific phenylacetamide scaffold optimized for dual-mode Nav1.2 binding with distinct EC50 values at different pH conditions , and a binding site interaction profile that competitively displaces both local anesthetics (e.g., tetracaine, bupivacaine) and activators (e.g., veratridine, batrachotoxin) . In contrast, comparators such as NS-7 and sipatrigine exhibit markedly different potency ranges (IC50 = 7.7 μM and 25.5 μM, respectively) and binding mechanisms [1][2]. Generic substitution without quantitative equivalence validation would introduce uncontrolled experimental variables and compromise data reproducibility.

PD-85639 Quantitative Differentiation Evidence: Direct Comparative Data Versus Sodium Channel Blocker Alternatives


PD-85639 Sodium Current Blockade Kinetics: Time-Dependent Inhibition Exceeding 95%

PD-85639 demonstrates rapid and near-complete blockade of sodium currents in primary rat brain neurons. At 25 μM, the compound achieves 75% inhibition within 10 minutes and exceeds 95% inhibition within 25 minutes, as measured by whole-cell patch clamp . This time-dependent blockade profile contrasts with the reversible, state-dependent kinetics of local anesthetics such as tetracaine and bupivacaine, which typically exhibit IC50 values in the micromolar range without achieving >95% maximal blockade at comparable concentrations and timeframes [1][2].

Electrophysiology Patch-Clamp Sodium Channel Pharmacology

PD-85639 Nav1.2 Binding Affinity: Dual-Mode, pH-Dependent Interaction Quantified

PD-85639 exhibits a unique dual-mode binding profile at the rat brain Nav1.2 sodium channel, characterized by two distinct affinity states. Using [3H]-PD85,639 radioligand binding to rat brain synaptosomes, the compound displays EC50 values of 56 nM (40% of binding sites) and 20 μM (60% of binding sites) at pH 9.0, shifting to 5 nM (28%) and 3 μM (72%) at pH 7.4 . This dual-affinity behavior is not observed with comparators such as NS-7 (IC50 = 7.7 μM in functional glutamate release assays) or sipatrigine (IC50 = 25.5 μM for INa), which exhibit monophasic inhibition [1][2].

Radioligand Binding Nav1.2 Receptor Pharmacology

PD-85639 Competitive Binding Profile: Displacement of Local Anesthetics and Channel Activators

PD-85639 competitively displaces both local anesthetic sodium channel blockers (tetracaine, bupivacaine, mepivacaine) and sodium channel activators (veratridine, batrachotoxin), indicating binding site overlap distinct from pure local anesthetics . Against [3H]-batrachotoxin binding to rat neocortical membranes, PD-85639 exhibits a Ki of 0.26 μM . In contrast, sipatrigine requires 26 μM for partial inhibition of veratridine-induced neurotoxicity [1], representing a 100-fold difference in potency under comparable assay conditions. This dual competitive profile is not documented for simpler phenylacetamide analogs that lack the optimized amine moiety.

Binding Site Mapping Competitive Antagonism Pharmacological Tool Compound

PD-85639 Nav1.5 Cardiac Sodium Channel Potency: 46 nM IC50 Versus Clinical Comparators

According to the Therapeutic Target Database (TTD), PD-85639 exhibits an IC50 of 46 nM against the Nav1.5 (SCN5A) cardiac sodium channel [1]. This potency substantially exceeds that of established sodium channel modulators including NS-7 (IC50 = 1000 nM), sipatrigine (IC50 = 5300 nM), and mexiletine (IC50 = 130,000 nM) [1]. The 22-fold potency advantage over NS-7 and 115-fold advantage over sipatrigine at the same molecular target provides a quantifiable basis for compound selection in cardiac sodium channel research.

Cardiac Electrophysiology Nav1.5 Therapeutic Target Database

PD-85639 SAR-Optimized Scaffold: Quantitative Structure-Activity Differentiation from Analog Series

Systematic SAR studies of phenylacetamide sodium channel blockers identified PD-85639 as the optimal reference compound within its series [1]. Key structural determinants for maximal potency include: (i) a three-carbon spacer between the amide and amine moieties (longer or shorter linkers reduce activity), (ii) a secondary amide linkage (tertiary amides show diminished potency), (iii) increased lipophilicity of the amine portion correlating with enhanced Na+ channel blockade, and (iv) a phenyl ring proximal to the amine increasing inhibitory potency [1]. Compounds lacking these optimized features—including earlier phenylacetamide analogs with two-carbon spacers or less lipophilic amines—demonstrate reduced veratridine-stimulated Na+ influx inhibition in CHO cells expressing type IIA Na+ channels [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

PD-85639 Optimal Research Application Scenarios Based on Quantitative Evidence


Nav1.2 High-Affinity Binding Studies Requiring Nanomolar Potency

PD-85639 is the preferred compound for radioligand binding and functional studies targeting Nav1.2 sodium channels where nanomolar affinity is essential. The compound's dual-mode binding profile (EC50 = 5 nM/28% and 3 μM/72% at physiological pH) enables detection of high-affinity binding site subpopulations that comparators such as NS-7 (IC50 = 7.7 μM) cannot resolve [1]. Use [3H]-PD85,639 as a radioligand to probe Nav1.2 binding site heterogeneity or employ unlabeled PD-85639 as a competitive displacer in binding assays .

Complete Sodium Current Silencing in Patch-Clamp Electrophysiology

For whole-cell patch-clamp experiments requiring near-complete elimination of sodium currents, PD-85639 at 25 μM achieves >95% blockade within 25 minutes . This property makes it superior to local anesthetics such as tetracaine (IC50 = 0.7-52 μM across Nav subtypes) or bupivacaine (IC50 = 13-178 μM), which do not reliably achieve maximal blockade under similar timeframes [1][2]. PD-85639 is therefore indicated for baseline sodium current subtraction protocols, studies of sodium-independent conductances, and characterization of residual currents following pharmacological manipulation .

Pharmacological Mapping of Overlapping Local Anesthetic and Activator Binding Sites

PD-85639's unique competitive profile—displacing both local anesthetics (tetracaine, bupivacaine, mepivacaine) and channel activators (veratridine, batrachotoxin) with a Ki of 0.26 μM —positions it as an essential tool for binding site mapping studies. In contrast, sipatrigine requires 26 μM for partial inhibition of veratridine-induced effects, a 100-fold potency difference [1]. Use PD-85639 in competitive binding assays to define overlapping pharmacophores between anesthetic and activator binding domains on sodium channels .

Cardiac Nav1.5 Pharmacology Reference Standard

With an IC50 of 46 nM against Nav1.5 (SCN5A), PD-85639 serves as a high-potency reference compound for cardiac sodium channel research . This potency exceeds NS-7 (IC50 = 1000 nM) by 22-fold and sipatrigine (IC50 = 5300 nM) by 115-fold, enabling experiments at lower compound concentrations that minimize solvent artifacts and off-target interactions . PD-85639 is appropriate as a positive control in Nav1.5 inhibitor screening cascades, for validation of novel cardiac sodium channel modulators, and as a benchmark compound in structure-activity relationship studies targeting SCN5A .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-85639

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.